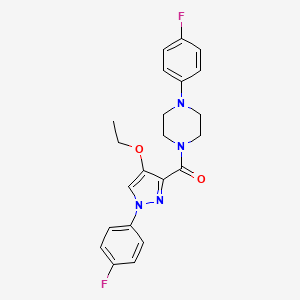
1-(Bromomethyl)-1-chlorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-chlorocyclopropane is an organohalogen compound characterized by a cyclopropane ring substituted with a bromomethyl and a chloromethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-chlorocyclopropane can be synthesized through several methods. One common approach involves the halogenation of cyclopropane derivatives. For instance, the reaction of cyclopropane with bromine and chlorine under controlled conditions can yield this compound. Another method involves the use of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of light or radical initiators to achieve selective halogenation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-chlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclopropenes or other unsaturated derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of larger cyclic or acyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium tert-butoxide
Electrophiles: Halogens, acids
Major Products Formed:
- Substituted cyclopropanes
- Cyclopropenes
- Larger cyclic or acyclic compounds
Scientific Research Applications
1-(Bromomethyl)-1-chlorocyclopropane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-chlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
- 1-(Bromomethyl)-1-fluorocyclopropane
- 1-(Chloromethyl)-1-iodocyclopropane
- 1-(Bromomethyl)-1-iodocyclopropane
Comparison: 1-(Bromomethyl)-1-chlorocyclopropane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens allows for selective reactions that are not possible with other halogenated cyclopropanes. This uniqueness makes it a valuable compound in synthetic and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-1-chlorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrCl/c5-3-4(6)1-2-4/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWRUBKMFZEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[2-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2661475.png)

![7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2661479.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)


![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)
![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)



![2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2661497.png)
